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Compound of Interest

Compound Name: Amoitone B

Cat. No.: B3186576 Get Quote

Originally misidentified as "Amoitone B," Trapoxin B is a potent cyclotetrapeptide histone

deacetylase inhibitor. Its discovery in the early 1990s marked a significant milestone in the

study of chromatin remodeling and its role in cancer biology. This technical guide provides an

in-depth look at the historical context of Trapoxin B's discovery, its mechanism of action, and

the experimental protocols that led to its characterization.

Historical Context and Initial Discovery
Trapoxin B, along with its analogue Trapoxin A, was first isolated and characterized in 1990 by

a team of researchers led by H. Itazaki at Shionogi Research Laboratories in Osaka, Japan.[1]

[2][3] The discovery was the result of a screening program aimed at identifying novel antitumor

agents from microbial sources. The producing organism was identified as the fungus Helicoma

ambiens RF-1023.[1]

The initial biological screening revealed that both Trapoxin A and B exhibited potent

"detransformation" activities. Specifically, they were shown to revert the transformed

morphology of NIH3T3 cells that had been engineered to express the v-sis oncogene,

suggesting a potential role in cancer therapy.[1][2] This early observation was a crucial first

step that hinted at the compound's unique mechanism of action, which was later elucidated to

be the inhibition of histone deacetylases.
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The structure of Trapoxin B was determined through a combination of mass spectrometry,

nuclear magnetic resonance (NMR) spectroscopy, and chemical degradation studies.[1]

Property Value

Molecular Formula C₃₃H₄₀N₄O₆[4]

Molecular Weight 588.7 g/mol [4]

Appearance Colorless needles[1]

Optical Rotation ([α]D²⁵) -245.8° (c 0.5, CHCl₃)[1]

UV λmax (MeOH) 252, 258, 264, 268 nm[1]

IR (KBr) νmax 3300, 1740, 1670, 1630 cm⁻¹[1]

Table 1: Physicochemical Properties of Trapoxin B.

The detailed structure of Trapoxin B was elucidated as cyclo[(S)-phenylalanyl-(S)-phenylalanyl-

(R)-prolyl-2-amino-8-oxo-9,10-epoxydecanoyl-].[1]

Experimental Protocols
Fermentation and Isolation of Trapoxin B
The following is a summary of the fermentation and isolation protocol as described by Itazaki et

al. (1990):

Fermentation:Helicoma ambiens RF-1023 was cultured in a jar fermentor containing a

medium of glucose, potato starch, soybean powder, and other inorganic salts. The

fermentation was carried out at 28°C for 5 days.[1]

Extraction: The culture broth was filtered, and the mycelial cake was extracted with acetone.

The acetone extract was concentrated and then extracted with ethyl acetate.[1]

Chromatography: The crude extract was subjected to a series of chromatographic

separations, including silica gel column chromatography and high-performance liquid

chromatography (HPLC), to yield pure Trapoxin B.[1]
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Isolation workflow for Trapoxin B.

Biological Assays for Detransformation Activity
The detransformation activity of Trapoxin B was assessed using the following protocol:

Cell Culture: v-sis oncogene-transformed NIH3T3 cells were cultured in Dulbecco's modified

Eagle's medium (DMEM) supplemented with fetal bovine serum.

Treatment: The cells were treated with varying concentrations of Trapoxin B.

Morphological Observation: The morphology of the cells was observed under a phase-

contrast microscope to assess the reversion from a transformed (spindle-shaped) to a

normal (flattened) phenotype.

Mechanism of Action: Histone Deacetylase
Inhibition
Subsequent research following its discovery revealed that the primary molecular target of

Trapoxin B is histone deacetylase (HDAC).[5][6] HDACs are a class of enzymes that remove

acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin

structure and transcriptional repression.

Trapoxin B was found to be an irreversible inhibitor of HDACs.[5] The epoxyketone moiety in

the side chain of the 2-amino-8-oxo-9,10-epoxydecanoyl residue is crucial for its inhibitory

activity. It is believed that this group covalently modifies a residue within the active site of the

HDAC enzyme, leading to its irreversible inactivation.[5] The inhibition of HDAC activity by

Trapoxin B results in the accumulation of acetylated histones, which in turn leads to the
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relaxation of chromatin structure and the re-expression of silenced tumor suppressor genes,

ultimately contributing to its antitumor effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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